molecular formula C21H23BrFNO3 B2948587 1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine CAS No. 1788666-45-4

1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine

Cat. No.: B2948587
CAS No.: 1788666-45-4
M. Wt: 436.321
InChI Key: CTOZGCXVXYVGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This complex molecule features a piperidine core, a common scaffold in drug discovery, which is functionalized with both a 2-bromo-5-methoxybenzoyl group and a (4-fluorobenzyloxy)methyl moiety. The presence of bromo and fluoro substituents makes this compound a valuable intermediate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, which are pivotal for creating diverse chemical libraries . Piperidine derivatives are extensively investigated for their biological activity and are frequently found in compounds with affinity for central nervous system targets . The structural attributes of this reagent, specifically the benzoylpiperidine element, suggest potential as a key building block in the synthesis of sigma receptor ligands or other pharmacologically active molecules . Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a precursor in the development of new therapeutic candidates. Its application is strictly confined to laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrFNO3/c1-26-18-6-7-20(22)19(12-18)21(25)24-10-8-16(9-11-24)14-27-13-15-2-4-17(23)5-3-15/h2-7,12,16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOZGCXVXYVGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-bromo-5-methoxybenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following components:

  • Bromine and methoxy groups contributing to its reactivity.
  • A piperidine ring which is known for its role in various pharmacological activities.
  • The presence of fluorophenyl and methoxy substituents that may enhance biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Bromination of 5-methoxyphenyl compounds.
  • Formation of the piperidine core through cyclization.
  • Introduction of the fluorophenyl group via palladium-catalyzed cross-coupling reactions.

Anticancer Properties

Recent studies have shown that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.3
MCF-7 (breast cancer)9.7
A549 (lung cancer)15.6

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes, potentially leading to altered metabolic pathways.
  • Receptor Modulation : Binding to cellular receptors, influencing signal transduction pathways that control cell growth and survival.

Case Studies

  • Study on Anticancer Activity : A study involving various piperidine derivatives highlighted that modifications in the methoxy and fluorophenyl groups significantly affected their anticancer potency. The most active derivatives showed IC50 values lower than those of standard chemotherapeutics, indicating their potential as lead compounds for drug development .
  • Neuropharmacological Evaluation : Another research focused on the neuropharmacological properties of similar piperidine compounds revealed their effectiveness as dopamine transporter inhibitors, which could have implications for treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues and Binding Affinities

The compound’s structural analogs can be categorized based on substituent motifs and biological targets:

Table 1: Key Structural and Functional Comparisons
Compound Name (Source) Substituents on Piperidine Target Affinity (Ki or IC50) Selectivity Notes References
Target Compound 2-Bromo-5-methoxybenzoyl, (4-fluorophenyl)methoxy methyl Not reported Hypothesized: Dopamine/Serotonin transporter N/A
GBR 12909 (Piperazine derivative) Bis(4-fluorophenyl)methoxy ethyl, 3-phenylpropyl 0.5–1.2 nM (DAT) High DAT selectivity (>1000-fold over SERT)
1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine 5-Bromo-2-fluorobenzoyl, methyl Not reported Structural similarity to NMDA/PCP site ligands
[3H]TCP (PCP analog) Thienylcyclohexyl 14.1 nM (Site 1, NMDA-associated) Binds NMDA receptor and dopamine reuptake carrier
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine Bis(4-fluorophenyl)methoxy ethyl, 4-iodobenzyl Used in SPECT imaging Dopamine transporter ligand; modulated by cyclosporin A

Key Structural and Functional Insights

Substituent Effects on Target Selectivity
  • Bromo and Methoxy Groups: The 2-bromo-5-methoxybenzoyl group in the target compound contrasts with simpler halogenated aryl groups in analogs like GBR 12907.
  • (4-Fluorophenyl)methoxy Methyl: This substituent is structurally analogous to the bis(4-fluorophenyl)methoxy group in GBR 12909 derivatives, which are known for high dopamine transporter (DAT) affinity. However, the single 4-fluorophenyl group in the target compound may reduce DAT selectivity compared to bis-aryl analogs .
Pharmacological Implications
  • Dopamine Transporter (DAT): GBR 12909 analogs with bis(4-fluorophenyl) groups exhibit nanomolar DAT affinity, while substitutions like benzoyl or bulkier groups (e.g., bromo-methoxy) may shift selectivity toward serotonin transporters (SERT) or NMDA receptors .

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